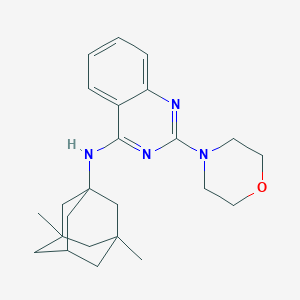![molecular formula C20H19NO3 B11571775 N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide](/img/structure/B11571775.png)
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a butanamide group, and a 4-methylbenzoyl substituent. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation:
Amidation: The resulting intermediate is then subjected to amidation with butanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Additionally, solvent recovery and recycling are implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions in cells.
Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory or cancer pathways, leading to its therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)-2-(4-nitrophenoxy)acetamide
- N-(4-methylbenzoyl)-4-benzylpiperidine
- N-(2-benzoyl-1-benzofuran-3-yl)acetamide
Uniqueness
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide is unique due to its specific substitution pattern and the presence of both benzofuran and butanamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide |
InChI |
InChI=1S/C20H19NO3/c1-3-6-17(22)21-18-15-7-4-5-8-16(15)24-20(18)19(23)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3,(H,21,22) |
InChI Key |
VXMHBQFRZZXQRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-fluorophenyl)-3-(furan-2-yl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11571704.png)
![3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B11571705.png)
![(5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11571708.png)
![1-[2-(morpholin-4-yl)ethyl]-N-(pyridin-4-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11571712.png)
![ethyl [1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate](/img/structure/B11571721.png)
![3-(2-Chlorophenyl)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11571723.png)
![4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B11571724.png)
![2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11571738.png)
![6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571745.png)
![1-(2-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11571758.png)
![N-(5-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11571762.png)
![1-(2-Ethylpiperidin-1-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B11571783.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11571787.png)
